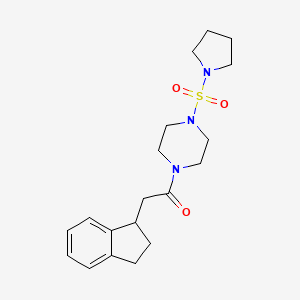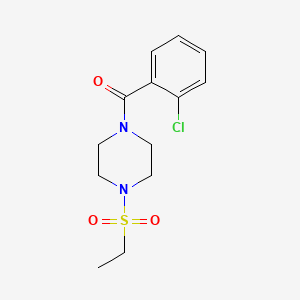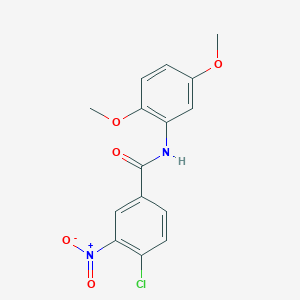![molecular formula C13H10ClN5 B5502052 N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)
N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions, often in the presence of catalysts such as Ni(NO3)2, which facilitate the formation of complex structures like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. This process typically includes the formation of inversion dimers via hydrogen bonds and π-stacking interactions between aromatic systems (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of related triazolamines is characterized by features such as colorless needle-shaped crystals in the triclinic system and the presence of hydrogen bonds forming supramolecular networks. These structural characteristics are essential for understanding the compound's physical and chemical behavior (Murugavel et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often include Ullmann coupling reactions, as demonstrated in the synthesis of related structures. These reactions are pivotal in forming complex organic molecules with specific functional groups, indicating the compound's reactivity and potential for further chemical modifications (Veettil & Haridas, 2009).
Physical Properties Analysis
The physical properties of such compounds, including crystallization behavior and molecular packing, are closely tied to their molecular structures. X-ray crystallography data provide insights into the spatial arrangement of molecules and the interactions that stabilize the crystal structure, which are crucial for understanding the material's physical characteristics (Shtaitz et al., 2023).
Applications De Recherche Scientifique
Catalysis and Material Synthesis
N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine derivatives have been explored for their potential in catalysis and material synthesis. For instance, studies have highlighted their role in the oligomerization of ethene, where certain derivatives acted as ligands in chromium-catalyzed reactions, leading to highly selective trimerization systems with remarkable purities of the hexene fraction up to 99.9% (Höhne et al., 2017). Additionally, these compounds have been utilized in synthesizing metal-organic frameworks (MOFs) and coordination polymers, showcasing their versatility in forming structured materials with potential applications in gas storage, separation, and catalysis (Białońska et al., 2010).
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine have shown promise as reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. Research into the methylation of primary amine analogs of these derivatives has led to the discovery of compounds that act as time-dependent irreversible inhibitors of MAO-B, suggesting potential therapeutic applications (Ding & Silverman, 1993).
Structural and Synthetic Studies
Structural studies have also been conducted, with research focusing on the crystal structure of related compounds. These studies provide valuable insights into the molecular configurations, hydrogen bonding, and interactions that contribute to the stability and reactivity of these derivatives. For example, the crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed how molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, leading to a deeper understanding of their structural properties (Repich et al., 2017).
Propriétés
IUPAC Name |
(E)-1-[1-(4-chlorophenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-11-3-5-12(6-4-11)19-7-1-2-13(19)8-17-18-9-15-16-10-18/h1-10H/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVPJRDJINRONV-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)
![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)



![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)


![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)